

ATTO 565 Biotin Conjugation for Protein Labeling: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 565 biotin

Cat. No.: B15553419

[Get Quote](#)

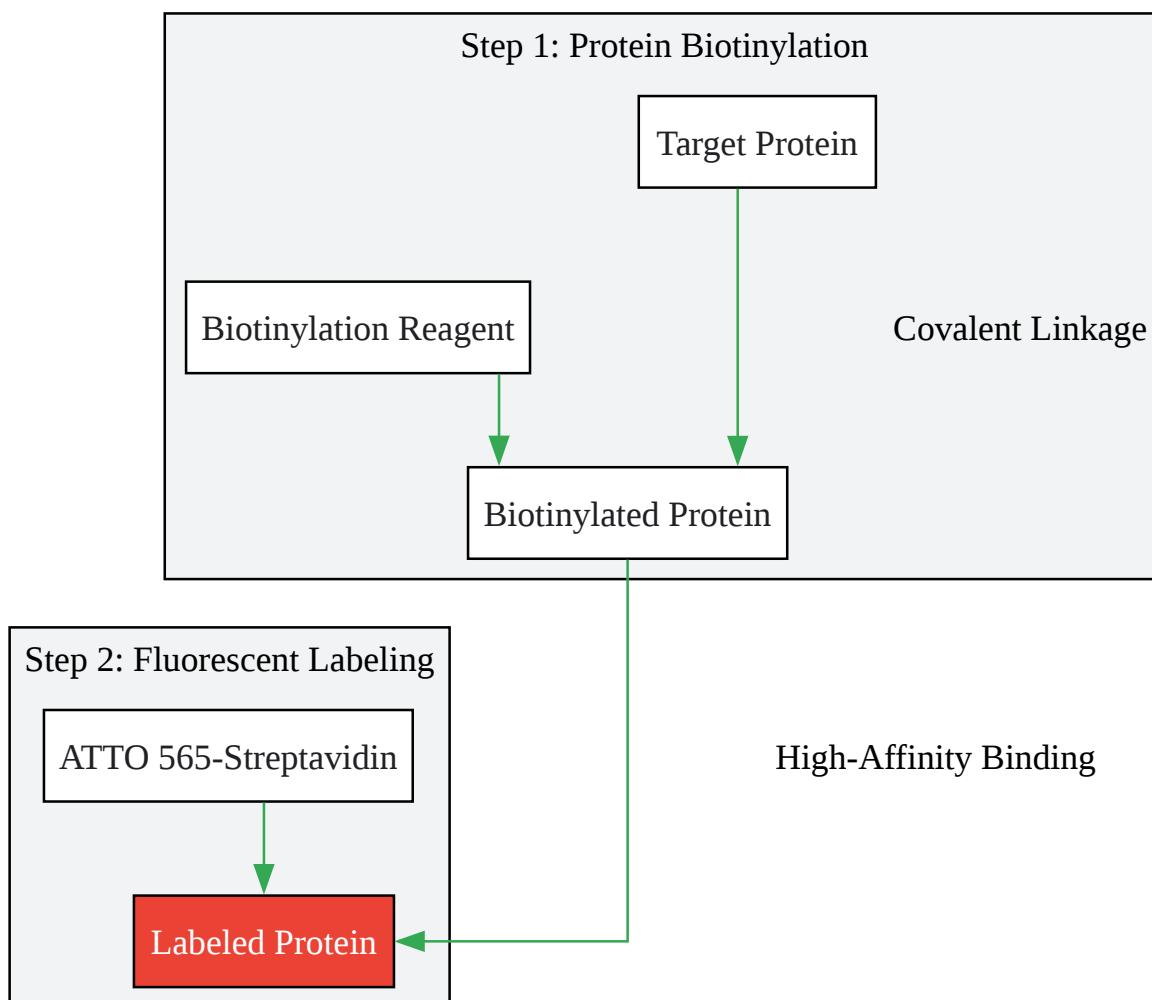
For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of fluorescent dyes to proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization, tracking, and quantification of proteins in a wide range of applications. ATTO 565, a bright and photostable rhodamine-based fluorescent dye, is an excellent choice for protein labeling.^{[1][2][3][4][5]} When combined with the high-affinity and specific interaction between biotin and streptavidin, it forms a powerful and versatile tool for indirect protein labeling.^{[1][3][6]}

This document provides detailed application notes and protocols for the use of ATTO 565 in protein labeling, primarily focusing on the robust indirect labeling strategy involving a biotinylated protein and ATTO 565-conjugated streptavidin. This method offers several advantages, including signal amplification and a modular approach to experimental design.

Properties of ATTO 565 Dye


ATTO 565 is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability.^{[1][2][3][4][5]} These properties make it highly suitable for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., STED, PALM, dSTORM), flow cytometry, and fluorescence in-situ hybridization (FISH).^{[1][2][4][5]} The dye is moderately hydrophilic and its fluorescence is most efficiently excited in the 545 - 575 nm range.^{[4][5]}

Property	Value	Reference
Maximum Absorption (λ_{abs})	564 nm	[1] [3] [5]
Maximum Emission (λ_{fl})	590 nm	[1] [3] [5]
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1] [3] [5]
Fluorescence Quantum Yield (η_{fl})	90%	[1] [3]
Fluorescence Lifetime (t_{fl})	4.0 ns	
Correction Factor (CF280)	0.12	[5]

Experimental Strategy: Indirect Protein Labeling

The most common and effective method for labeling proteins with **ATTO 565 biotin** is an indirect two-step approach. This strategy leverages the incredibly strong and specific non-covalent interaction between biotin and streptavidin (or its analogue, avidin).

First, the target protein is biotinylated. This involves covalently attaching biotin to the protein, typically through primary amines (e.g., lysine residues) or sulfhydryl groups (e.g., cysteine residues). Subsequently, the biotinylated protein is incubated with streptavidin that has been conjugated to the ATTO 565 fluorescent dye. Since one streptavidin molecule can bind up to four biotin molecules, this method can lead to significant signal amplification.[\[1\]](#)[\[3\]](#)

[Click to download full resolution via product page](#)

Indirect protein labeling workflow.

Protocol 1: Protein Biotinylation

This protocol describes the biotinylation of a protein using an N-hydroxysuccinimide (NHS)-ester of biotin, which reacts with primary amines.

Materials:

- Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)
- NHS-ester of biotin (e.g., Sulfo-NHS-LC-Biotin)

- Biotinylation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Desalting column or dialysis cassette for buffer exchange
- Anhydrous DMSO or DMF

Procedure:

- Protein Preparation:
 - Dissolve or dialyze the protein into the Biotinylation Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as these will compete with the labeling reaction.
- Biotin Reagent Preparation:
 - Immediately before use, dissolve the NHS-ester of biotin in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
- Biotinylation Reaction:
 - Calculate the required volume of the biotin reagent to add to the protein solution. A molar excess of 10-20 fold of biotin to protein is a good starting point, but this may need to be optimized for your specific protein.
 - Add the dissolved biotin reagent to the protein solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
- Quenching the Reaction:
 - Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
 - Incubate for 30 minutes at room temperature to quench any unreacted NHS-ester.
- Removal of Excess Biotin:

- Separate the biotinylated protein from unreacted biotin using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
- Quantification of Biotinylation (Optional but Recommended):
 - Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or a fluorescence-based biotin quantitation kit.[7][8] The efficiency of biotinylation can range from 50-80% for enzymatic methods to potentially 100% for chemical methods, with one or more biotins per protein.[9]

Protocol 2: Labeling of Biotinylated Protein with ATTO 565-Streptavidin

This protocol outlines the labeling of a biotinylated protein with ATTO 565-conjugated streptavidin for applications like immunofluorescence or flow cytometry.

Materials:

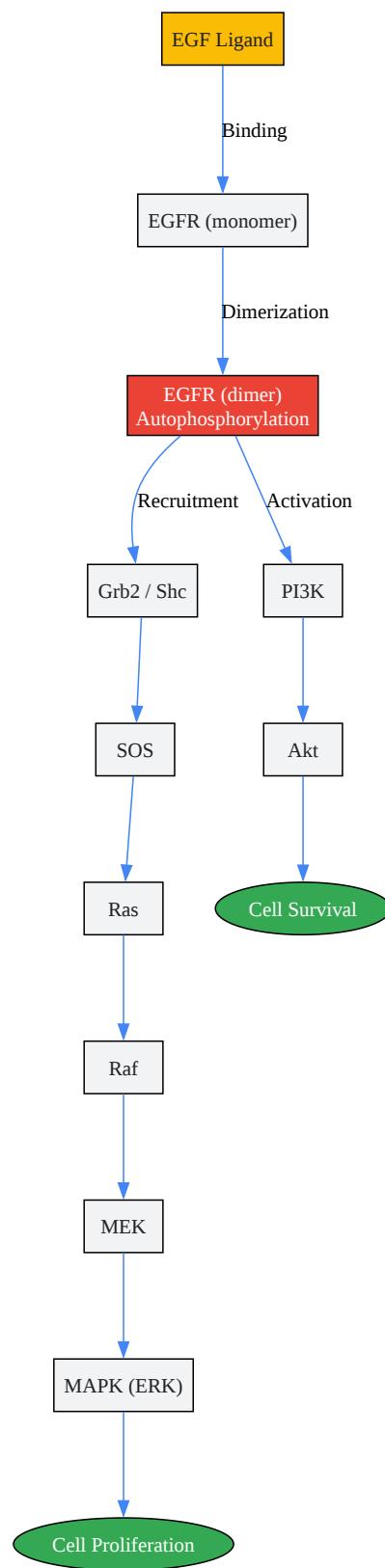
- Biotinylated protein (from Protocol 1)
- ATTO 565-Streptavidin
- Staining Buffer (e.g., PBS with 1% BSA)
- Wash Buffer (e.g., PBS)
- Cells or tissue sample

Procedure:

A. Two-Step Indirect Staining (for Immunofluorescence or Flow Cytometry):

- Incubation with Biotinylated Protein:
 - Prepare your cells or tissue sample according to your standard protocol (e.g., fixation, permeabilization if targeting intracellular proteins).

- Incubate the sample with the biotinylated primary antibody or protein at the desired concentration for 30-60 minutes at room temperature.
- Wash the sample 2-3 times with Wash Buffer to remove unbound biotinylated protein.
- Incubation with ATTO 565-Streptavidin:
 - Dilute the ATTO 565-Streptavidin in Staining Buffer to a working concentration (typically 1-10 µg/mL, but should be optimized).[10]
 - Incubate the sample with the diluted ATTO 565-Streptavidin for 30-60 minutes at room temperature, protected from light.
 - Wash the sample 2-3 times with Wash Buffer to remove unbound streptavidin conjugate.
- Sample Analysis:
 - Mount the sample for microscopy or resuspend for flow cytometry analysis.


B. One-Step Premix Staining (for Flow Cytometry):

- Premix Preparation:
 - Mix the biotinylated antibody with ATTO 565-Streptavidin in a defined molar ratio (e.g., 1:1, 1:3). This ratio needs to be optimized for each antibody-streptavidin pair to achieve the best signal-to-noise ratio.[1]
 - Incubate the mixture for 30 minutes at room temperature to allow complex formation.
- Staining:
 - Add the premixed complex to your cell suspension and incubate for 30 minutes on ice, protected from light.
 - Wash the cells with Wash Buffer.
- Sample Analysis:
 - Resuspend the cells for flow cytometry analysis.

Application Example: Epidermal Growth Factor Receptor (EGFR) Signaling

The ATTO 565-biotin labeling system can be used to study signaling pathways, such as the one initiated by the Epidermal Growth Factor Receptor (EGFR). For instance, a biotinylated anti-EGFR antibody can be used to label the receptor on the cell surface, followed by detection with ATTO 565-Streptavidin to visualize receptor localization and trafficking upon ligand binding.

Upon binding of its ligand (e.g., EGF), the EGFR dimerizes and autophosphorylates on several tyrosine residues.^[11] This creates docking sites for various adaptor proteins containing SH2 domains, such as Grb2 and Shc.^{[2][12]} These adaptors then activate downstream signaling cascades, including the RAS-RAF-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is involved in cell survival.^[13]

[Click to download full resolution via product page](#)

Simplified EGFR signaling pathway.

Troubleshooting and Optimization

- High Background:
 - Ensure complete removal of unbound biotinylated protein and streptavidin conjugates through sufficient washing steps.
 - Include a blocking step (e.g., with BSA or serum) to minimize non-specific binding.[\[1\]](#)
 - Optimize the concentrations of both the biotinylated protein and the ATTO 565-Streptavidin. Titration experiments are highly recommended.[\[1\]](#)
- Low Signal:
 - Verify the efficiency of protein biotinylation.
 - Increase the concentration of the biotinylated protein or the ATTO 565-Streptavidin.
 - Consider using a premixing strategy for flow cytometry to enhance signal.[\[1\]](#)
 - Ensure the ATTO 565-Streptavidin has been stored correctly, protected from light.[\[10\]](#)
- Variability in Labeling:
 - The degree of biotinylation can be influenced by the number of accessible primary amines or sulfhydryls on the protein, the pH of the reaction, and the protein concentration.[\[8\]](#)
Consistent experimental conditions are crucial for reproducibility.

Conclusion

The use of ATTO 565 in conjunction with the biotin-streptavidin system provides a highly sensitive and versatile method for protein labeling. The protocols and application notes provided here offer a comprehensive guide for researchers to successfully implement this powerful technique in their studies, from basic protein visualization to the investigation of complex cellular signaling pathways. Careful optimization of labeling conditions and appropriate controls are key to achieving reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATTO 565 biotin, 5mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. ビオチン定量キット | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. mesoscale.com [mesoscale.com]
- 9. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [ATTO 565 Biotin Conjugation for Protein Labeling: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553419#atto-565-biotin-conjugation-for-protein-labeling>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com